

N-Demethylsinomenine from Sinomenium acutum: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	N-demethylsinomenine	
Cat. No.:	B1241455	Get Quote

N-demethylsinomenine, an alkaloid naturally occurring in the medicinal plant Sinomenium acutum, is gaining significant attention within the scientific community for its potent pharmacological activities.[1][2][3] This morphinan derivative is also the principal active metabolite of sinomenine, another well-studied alkaloid from the same plant.[1][4][5] Preclinical studies have highlighted its potential as a novel therapeutic agent, particularly in the management of chronic pain.[4][5]

This technical guide provides a comprehensive overview of **N-demethylsinomenine**, focusing on its origin, pharmacological properties, mechanisms of action, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Origin and Isolation

N-demethylsinomenine is an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, a climbing plant native to China and Japan.[6][7] This plant has a long history of use in traditional medicine for treating conditions like rheumatism and arthritis.[7] While it is a natural product, for research and development purposes, **N-demethylsinomenine** can also be chemically synthesized.[3][8]

Pharmacological Profile



The primary therapeutic potential of **N-demethylsinomenine** lies in its analgesic properties. It has demonstrated significant efficacy in attenuating chronic neuropathic and inflammatory pain in various animal models.[3][4][5] Unlike its parent compound sinomenine, **N-demethylsinomenine** exhibits a more rapid onset of action in certain pain models.[1] Importantly, repeated administration does not appear to lead to analgesic tolerance, a common issue with many pain medications.[1][3][4]

Beyond analgesia, **N-demethylsinomenine** is also being investigated for other bioactivities, including anti-inflammatory effects.[8][9] However, it is also noted to potentially activate mast cells via the MRGPRX2 receptor, which could be a consideration for hypersensitivity reactions. [8][10]

Mechanism of Action

The analgesic effects of **N-demethylsinomenine** are predominantly mediated through its interaction with the y-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5] Studies have shown that the anti-allodynic effects of **N-demethylsinomenine** can be blocked by bicuculline, a selective GABA-A receptor antagonist.[4][5] The mechanism involves the regulation of specific GABA-A receptor subunits, primarily the α 2-subunit (GABRA2) and to a lesser extent, the α 3-subunit.[2]

By activating GABA-A receptors, **N-demethylsinomenine** enhances inhibitory neurotransmission in the central nervous system, which is a critical pathway for pain modulation. This activation also leads to a reduction in neuroinflammation by suppressing the upregulation of pro-inflammatory cytokines such as TNF- α and IL-1 β in the spinal cord and brain.[2][11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies on **N-demethylsinomenine**.

Table 1: In Vivo Analgesic Efficacy in Mouse Models of Chronic Pain



Pain Model	Compound	Administrat ion Route	ED ₅₀ (95% Confidence Limits)	Maximum Possible Effect (% MPE) at 40 mg/kg	Reference
Chronic Constriction Injury (CCI)	N- demethylsino menine	Intraperitonea I (i.p.)	28.4 (20.5, 39.4) mg/kg	63.7%	[5]
Chronic Constriction Injury (CCI)	Sinomenine	Intraperitonea	20.1 (12.9, 31.5) mg/kg	65.7%	[5]
Complete Freund's Adjuvant (CFA)	N- demethylsino menine	Intraperitonea I (i.p.)	21.5 (18.2, 25.5) mg/kg	83.0%	[5]
Complete Freund's Adjuvant (CFA)	Sinomenine	Intraperitonea I (i.p.)	30.1 (22.3, 40.5) mg/kg	63.0%	[5]

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.[12]

Table 2: Preclinical Pharmacokinetic Parameters in Rats

Administration Route	Dose	Tmax (h)	Absolute Bioavailability (%)	Reference
Intragastric (i.g.)	10 mg/kg	~3	30.46% (mean)	[10]
Intragastric (i.g.)	20 mg/kg	~3	30.46% (mean)	[10]
Intragastric (i.g.)	40 mg/kg	~3	30.46% (mean)	[10]

Tmax is the time to reach maximum plasma concentration.



Key Experimental Protocols Isolation from Sinomenium acutum

A common method for isolating alkaloids from S. acutum involves centrifugal partition chromatography (CPC).

- Extraction: The ground plant material (e.g., rhizome) is subjected to reflux extraction with 50% aqueous ethanol. The resulting extract is filtered and evaporated to yield a crude extract.[13]
- Solvent System Selection: A two-phase solvent system is selected based on the partition coefficients (K values) of the target compounds. For sinomenine and related alkaloids, a system like n-butanol–acetonitrile–water (e.g., 10:2:8, v/v/v) with the addition of triethylamine to maintain the alkaloids in their free form is effective.[13]
- CPC Separation: The crude extract is dissolved in the solvent mixture and injected into the CPC column. The separation is run in a dual mode (ascending then descending) to ensure high recovery. Fractions are collected based on UV detection (e.g., at 254 and 280 nm).[13]
- Further Purification: The active fractions from CPC are further purified using semipreparative High-Performance Liquid Chromatography (HPLC) to obtain pure Ndemethylsinomenine.[13]

Animal Models for Analgesia Assessment

- 1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain This model involves surgical ligation of the sciatic nerve in rodents, leading to nerve injury-induced pain hypersensitivity.[5]
- Procedure: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are tied around it, causing a constriction that induces neuropathic pain symptoms like mechanical allodynia.[5]
- Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured
 using von Frey filaments. A decrease in the paw withdrawal threshold (PWT) indicates
 hypersensitivity. The analgesic effect of N-demethylsinomenine is quantified by its ability to
 increase the PWT.[3][5]



- 2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain This model induces persistent inflammation and pain hypersensitivity.[5]
- Procedure: A solution of CFA is injected into the plantar surface of the mouse's hind paw.
 This induces a robust inflammatory response, characterized by swelling, redness, and hyperalgesia.[5]
- Assessment: Mechanical allodynia is measured using von Frey filaments, similar to the CCI model. The efficacy of N-demethylsinomenine is determined by its ability to reverse the CFA-induced decrease in PWT.[3][5]

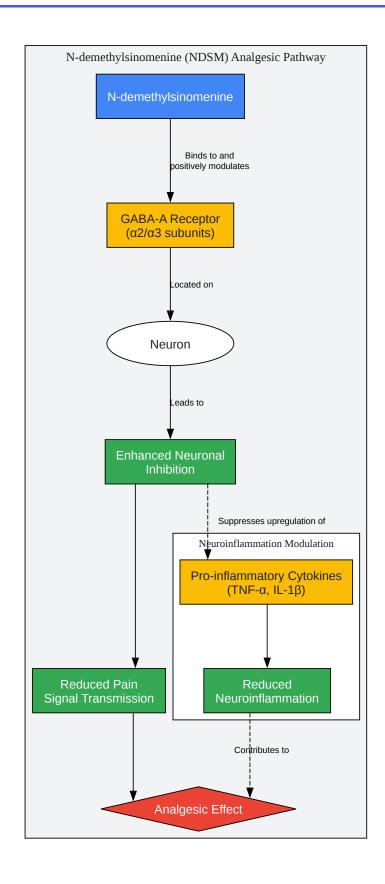
Quantification of N-demethylsinomenine in Plasma

An ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is used for the pharmacokinetic analysis of **N-demethylsinomenine**.

- Sample Preparation: Plasma samples are prepared using liquid-liquid extraction with ethyl acetate.[14]
- Chromatographic Separation: Separation is achieved on a C18 column using a mobile phase consisting of an aqueous phase (e.g., 0.35% acetic acid-10 mM ammonium acetate buffer) and an organic phase (e.g., acetonitrile).[14]
- Mass Spectrometry Detection: Detection is performed using a mass spectrometer in the
 positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to
 detect specific ion pairs for N-demethylsinomenine (e.g., 316/239) and an internal
 standard.[14]
- Validation: The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable quantification.[14]

Visualizations Signaling and Experimental Diagrams

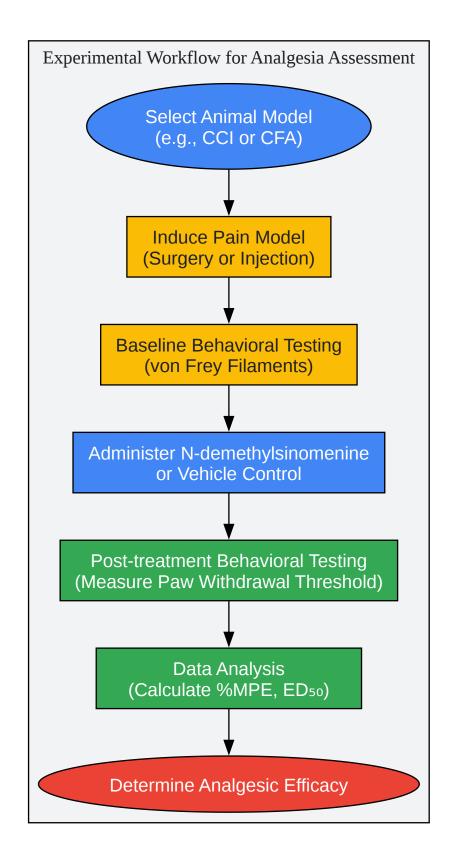




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Caption: Proposed analgesic signaling pathway of **N-demethylsinomenine**.

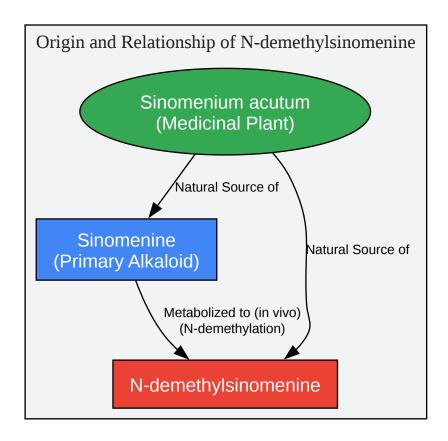




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Caption: Workflow for preclinical evaluation of **N-demethylsinomenine**'s analgesic effects.





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